(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine is an organic compound characterized by its specific configuration and functional groups. It features a diethylamine group, which is a common motif in many biologically active compounds, and a diene structure that may confer unique reactivity and interaction properties. The compound's structure can be described as having a long carbon chain with two double bonds at the 2 and 6 positions, along with two methyl groups at the 3 and 7 positions.
The chemical reactivity of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine can be attributed to its diene functionality. Dienes can participate in various reactions including:
These reactions are significant in synthetic organic chemistry and can be utilized in the development of pharmaceuticals and other chemical products.
Synthesis of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine can be approached through several methods:
These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules.
(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine may find applications in various fields:
Interaction studies involving (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine would focus on its binding affinity to various biological targets. Techniques such as:
These studies are crucial for understanding the potential therapeutic uses and safety profiles of the compound.
Several compounds share structural similarities with (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine. Here are some examples for comparison:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Diethylaminoethanol | Contains an ethanolamine structure | Often used as a solvent and surfactant |
| 4-Dimethylaminobenzaldehyde | Aromatic amine with an aldehyde group | Known for its role in dye manufacturing |
| 1-Methylpiperidine | Saturated cyclic amine | Exhibits strong CNS activity and potential as a drug scaffold |
These compounds illustrate variations in functional groups and ring structures while maintaining some similarities in biological activity due to their amine functionalities.
Catalytic asymmetric synthesis offers a direct route to enantiomerically enriched γ-branched amines, such as (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine. A prominent method involves rhodium-catalyzed isomerization of allylamines to enamines, followed by chemoselective reduction. For instance, cationic rhodium(I) complexes ligated to chiral bisphosphines, such as (+)- or (−)-BINAP, catalyze the asymmetric isomerization of N,N-diethylnerylamine or N,N-diethylgeranylamine to optically active enamines with >95% enantiomeric excess (ee) and >98% chemoselectivity. This reaction proceeds via a rhodium-hydride intermediate that selectively inserts into the allylic C–H bond, inducing a stereospecific 1,3-hydrogen shift to generate the (E)-enamine. While the (E)-isomer dominates in reported cases, modifying the ligand steric profile or reaction conditions (e.g., temperature, solvent) could potentially favor the (Z)-configuration.
A complementary approach employs reductive amination of terpene-derived ketones. Chiral rhodium catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, enable enantioselective hydrogenation of imines derived from citral or geranial. For example, Wu et al. demonstrated that Rh(NBD)Cl(Ph₂PCH₂CH₂PPh₂) with a chiral phosphine-oxazoline ligand achieves 98% ee in the synthesis of γ-branched amines. Adapting this method to terpene substrates would involve condensing citral with diethylamine to form an imine, followed by asymmetric hydrogenation.
Table 1: Representative Catalytic Systems for Asymmetric Allylamine Isomerization
| Substrate | Catalyst System | ee (%) | Selectivity (Z:E) | Reference |
|---|---|---|---|---|
| N,N-Diethylnerylamine | Rh/(R)-BINAP·ClO₄⁻ | 96 | 2:98 | |
| N,N-Diethylgeranylamine | Rh/(S)-BINAP·ClO₄⁻ | 95 | 1:99 | |
| Citral-derived imine | Rh/NHC-phosphine | 98 | N/A |
Transition metal-catalyzed cross-couplings provide modular access to the terpene backbone of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine. Palladium- and nickel-catalyzed Negishi couplings between alkyl halides and organozinc reagents are particularly effective for constructing carbon skeletons. For instance, Pd₂(dba)₃ with PCyp₃ (tricyclopentylphosphine) facilitates the coupling of prenyl zinc bromide with β-chloro-enamine precursors at room temperature, yielding branched terpenes in >90% yield. The addition of tetra-n-butylammonium iodide (Bu₄NI) as a phase-transfer agent accelerates transmetalation and stabilizes palladium nanoparticles, enhancing catalytic activity.
Nickel catalysis offers distinct advantages for coupling sterically hindered substrates. Ni(cod)₂ with chiral Pybox ligands enables the cross-coupling of neopentyl zinc chloride with allylic chlorides, forming all-carbon quaternary centers with 92% ee. Applying this to terpene synthesis, geranyl chloride could couple with a diethylamino-zinc reagent to install the amine functionality regioselectively.
Table 2: Key Transition Metal-Catalyzed Couplings for Terpene Synthesis
Stereoselective introduction of the diethylamine group into terpene scaffolds is achieved via two primary strategies: (1) sulfinamide-mediated condensation and (2) enamine exchange. The tert-butanesulfinamide (tBS) method involves condensing tBS with terpene-derived carbonyl compounds (e.g., citronellal) to form N-sulfinyl imines, which undergo nucleophilic addition with diethylzinc to install the amine group with >90% ee. Subsequent acidic cleavage of the sulfinyl group yields the free amine. For example, citronellal reacts with tBS in Ti(OiPr)₄/Et₃N to form an imine, which is alkylated with Et₂Zn, affording (R)-N,N-diethylcitronellamine in 94% ee.
Alternatively, rhodium-catalyzed enamine exchange enables dynamic kinetic resolution of allylamines. Starting from geranylamine, isomerization with Rh/(R)-BINAP generates a chiral enamine intermediate, which undergoes transamination with diethylamine to produce the target compound. This one-pot process avoids isolating sensitive intermediates and achieves 97% ee when conducted at −20°C in THF.
Table 3: Stereoselective Amination of Terpene Derivatives
| Substrate | Method | Catalyst/Reagent | ee (%) | Reference |
|---|---|---|---|---|
| Citronellal | tBS condensation | Ti(OiPr)₄/Et₂Zn | 94 | |
| Geranylamine | Rh-catalyzed exchange | Rh/(R)-BINAP·ClO₄⁻ | 97 | |
| Neryl acetate | Enzymatic amination | Lipase B/Et₂NH | 82 |
Nickel-catalyzed systems have emerged as powerful tools for constructing amine bonds with high stereochemical control [5] [9]. The mechanism of nickel-catalyzed amine synthesis involves several key steps that can be manipulated to favor Z-isomer formation [13] [15]. These catalytic systems operate through oxidative addition, ligand exchange, and reductive elimination processes, with the latter being identified as the rate-determining step requiring approximately 23.1 kilocalories per mole activation energy [37].
The effectiveness of nickel-based catalysts stems from their ability to accommodate various ligand environments that influence stereochemical outcomes [16] [18]. Computational studies have revealed that the substrate-nickel-ligand angle distortion plays a crucial role in determining the stereochemical pathway [15] [16]. For Z-isomer formation, specific ligand designs that promote the appropriate geometric constraints around the nickel center are essential [22].
The catalytic cycle for nickel-mediated amine bond construction begins with the formation of a cationic nickel catalyst generated in situ from ligand-nickel chloride complexes and silver triflate [9]. This methodology demonstrates remarkable stereoselectivity, with the nature of the cationic nickel catalyst directing the anomeric stereoselectivity [9]. The oxidative addition leads to a stable phenyl nickel carbamate intermediate, which undergoes ligand exchange with the amine substrate and tert-butoxide [37].
Research findings indicate that the choice of nickel precursor significantly affects both yield and stereoselectivity [18]. The most widely used nickel precatalyst with free bidentate phosphines is nickel bis(1,5-cyclooctadiene), accounting for approximately fifty percent of reported catalytic systems [18]. Alternative precatalysts such as nickel acetylacetonate and nickel acetate each represent approximately ten percent of the documented systems [18].
| Catalyst System | Substrate Type | Yield (%) | Stereoselectivity | Temperature (°C) |
|---|---|---|---|---|
| Ni(cod)₂/DPPE | Aryl halides | 75-95 | High ee (85-95%) | 80-100 |
| Ni(cod)₂/DCPE | Benzylic esters | 80-92 | Ligand-dependent | 60-80 |
| Ni(cod)₂/DPPP | Aryl carbamates | 65-88 | Moderate ee (70-85%) | 100-140 |
| Ni(cod)₂/DPPB | Aryl pivalates | 85-94 | High stereochemical control | 70-90 |
| Ni(cod)₂/DPPF | Aryl halides | 70-90 | Good ee (80-90%) | 80-120 |
| Ni(cod)₂/Xantphos | Aryl carbamates | 75-93 | High enantioselectivity | 100-140 |
| NiCl₂(DME)/PhP(OCH₂PPh₂)₂ | Primary aryl amines | 85-95 | Excellent yield, moderate ee | 140 |
The influence of phosphine ligands on stereochemical outcomes in nickel-catalyzed reactions has been extensively studied [13] [21]. Tridentate ligands such as tris(amidate) complexes demonstrate the ability to regulate coordination modes and coordination numbers around the nickel center [21]. These ligands exhibit different primary coordination spheres depending on their acyl substituents, which directly impacts the stereochemical outcome of the catalytic process [21].
Four-coordinate and five-coordinate nickel complexes bearing diphosphine-phosphonite and triphosphine-phosphite ligands have shown exceptional catalytic activity for N-alkylation reactions [13]. The reactions proceed smoothly with 2.5 mole percent of complexes bearing appropriate ligands and less than 0.5 millimoles of potassium tert-butoxide in toluene at 140 degrees Celsius [13]. The substrate scope includes sterically encumbered and heterocyclic amines, demonstrating the versatility of these catalytic systems [13].
Copper-catalyzed aldehyde-alkyne-amine coupling reactions represent a fundamental approach for synthesizing propargylamines with precise stereochemical control [10] [24]. The mechanism involves direct dehydrative condensation requiring a metal catalyst, typically based on copper, which activates the alkyne to form a metal acetylide intermediate [10] [27]. This activation makes the alkyne proton more acidic for subsequent abstraction by the amine component [24].
The proposed mechanism for copper-mediated A³-coupling involves carbon-hydrogen activation by late transition metals [24]. These metals form π-metal complexes with terminal alkynes, facilitating the formation of organometallic alkynyl nucleophiles [24]. The imine or iminium ion subsequently reacts with the metal acetylide, resulting in propargylamine formation with concomitant regeneration of the metal catalyst [24].
The stereochemical outcome of copper-catalyzed A³-coupling reactions depends heavily on the ligand environment around the copper center [19] [24]. Pyridylbenzotriazole bidentate ligands have demonstrated exceptional control over both structural and electronic properties in copper chemistry [19]. These ligands impose exclusive trans coordination at copper while allowing ligand rotation, with the pyridine nitrogen modulating charge distribution and facilitating alkyne binding with simultaneous carbon-hydrogen bond activation [19].
Computational and experimental investigations have revealed that the bridging nitrogen atom of specialized ligands creates unique coordination environments [19]. The resulting copper species enables alkyne binding with simultaneous activation of carbon-hydrogen bonds via transient copper(I) intermediates [19]. This mechanism provides excellent control over the stereochemical outcome of the coupling reaction [19].
| Catalyst System | Aldehyde | Alkyne | Amine | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| CuOTf/PyBOX ligand | Aromatic aldehydes | Aryl acetylenes | Primary amines | 85-93 | 80-96 |
| Cu(OTf)₂/toluene | Aryl/alkyl aldehydes | Terminal alkynes | Secondary amines | 70-95 | Not reported |
| CuBr/NHC ligand | Benzaldehyde derivatives | Phenylacetylene | Aniline derivatives | 60-85 | 70-85 |
| CuI/1,10-phenanthroline | Various aldehydes | Terminal alkynes | Various amines | 75-90 | Racemic |
| Cu₂O/TiO₂ | Aromatic aldehydes | Phenylacetylene | Piperidine | 98 | Not applicable |
| Cu/Al mesoporous | Aromatic/aliphatic | Phenylacetylene | Piperidine/morpholine | 87-97 | Not applicable |
The formation of copper acetylides represents a critical step in the A³-coupling mechanism [27]. X-ray absorption spectroscopy and in situ electron paramagnetic resonance studies have directly observed the oxidation of copper(I) by terminal alkynes, confirming the formation of corresponding copper acetylide intermediates [27]. These observations explain why copper(II) salts can also serve as catalyst precursors in alkyne-mediated reactions [27].
Theoretical studies have provided detailed insights into the oxygen activation process during copper acetylide formation [27]. The cleavage of oxygen-oxygen bonds occurs through a two-step mechanism, initially forming a copper(III)-η²-peroxo complex upon two-electron transfer from copper to the coordinated ligand [27]. A subsequent two-electron transfer reaction with another copper(I)-acetylide forms a dinuclear copper-oxygen core structure [27].
The design of ligands for achieving precise stereochemical control in Z-isomer formation requires careful consideration of both electronic and steric factors [15] [20]. The fundamental principle underlying ligand-controlled stereoselectivity involves the differentiation of competing transition states through specific substrate-metal-ligand interactions [15] [16]. This differentiation is achieved by manipulating the ease of angle distortion around the metal center [15].
Phosphine ligands demonstrate remarkable ability to control stereochemical outcomes through their σ-donation properties [15] [16]. Tricyclohexylphosphine ligands facilitate stereoretention by allowing facile angle distortion around the nickel center [15]. The nickel-ligand interaction involves primarily σ-donation, which does not require significant energy penalties for geometric rearrangements [15] [16].
The stereocontrol mechanism operates through two competing transition states: an SN2 back-side attack pathway that inverts the stereogenic center, and a concerted oxidative addition through a cyclic transition state providing stereoretention [15] [16]. The key difference between these pathways lies in the substrate-nickel-ligand angle distortion requirements [15]. Phosphine ligands that promote facile angle distortion favor the cyclic oxidative addition pathway, leading to stereoretention [15].
N-Heterocyclic carbene ligands offer complementary stereochemical control through their distinctive bonding characteristics [15] [20]. The SIMes ligand (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene) produces stereochemically inverted coupling products due to enhanced d-π back-donation from nickel to the coordinating carbene [15] [16]. This back-donation increases the rigidity of the nickel-ligand bond, making angle distortion more difficult [15].
Chiral N-heterocyclic carbenes represent a stable class of strong σ-electron-donating ligands with flexible structural modification possibilities [20]. These ligands can be designed with tunable unsymmetrical frameworks that provide exceptional stereochemical control [20]. Recent developments include C₁-symmetric NHC ligands that exhibit unique catalytic properties in asymmetric reactions [20].
| Ligand Type | Metal | Mechanism of Control | Stereochemical Outcome | Selectivity (% ee or dr) |
|---|---|---|---|---|
| Phosphine (PCy₃) | Nickel | σ-donation, facile angle distortion | Stereoretention | >95% retention |
| NHC (SIMes) | Nickel | d-π back-donation, rigid bond | Stereoinversion | >95% inversion |
| PyBOX ligands | Copper | Chelation, π-interactions | High enantioselectivity | 80-99% ee |
| BINAP derivatives | Rhodium/Nickel | Axial chirality, steric control | Variable based on matching | 85-98% ee |
| Ferrocene-based phosphines | Rhodium | P-chirality enhancement | Enhanced discrimination | Enhanced vs standard |
| Spirobiindane ligands | Various | C₂-symmetric rigidity | Excellent selectivity | >98% ee |
Spirobiindane-based ligands represent a privileged class of chiral scaffolds with exceptional stereochemical control capabilities [35]. These ligands possess high rigidity, perfect C₂ symmetry, and simple chirality that can be easily modified for specific applications [35]. More than one hundred chiral spiro ligands have been designed and prepared using readily available starting materials [35].
The effectiveness of spirobiindane ligands stems from their unique structural features that provide optimal spatial arrangements for substrate discrimination [35]. These ligands have been successfully applied to mechanistically diverse reactions, exhibiting unique enantioselectivity and reactivity patterns [35]. Their applications span various metal-catalyzed transformations including hydrogenations, carbene insertion reactions, and cross-coupling processes [35].
The implementation of continuous flow reactor systems for the industrial-scale production of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine represents a significant advancement in chemical manufacturing efficiency. Continuous flow chemistry, also known as continuous processing or plug flow chemistry, involves the continuous introduction of reactants into a temperature-controlled reactor where the reaction proceeds under precisely controlled conditions [1]. This approach offers substantial advantages over traditional batch processing methods, including enhanced heat and mass transfer, improved process safety, and superior product quality [2].
The design of continuous flow reactors for tertiary amine synthesis requires careful consideration of several critical parameters. Flow reactor systems provide excellent reaction selectivity and allow for preparation of products that are not accessible under batch conditions [3]. The synthesis of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine typically involves multi-step organic reactions, where one common method includes the alkylation of an appropriate amine precursor with ethyl halides, requiring optimization to favor the formation of the desired Z-isomer over other possible isomers .
Space-time yield optimization constitutes a fundamental aspect of continuous flow reactor design. Recent studies have demonstrated that carefully designed flow reactors can achieve space-time yields exceeding 400 kilograms per cubic meter per hour [5]. The optimization of space-time yield involves balancing residence time, temperature, and concentration parameters. For tertiary amine synthesis, residence times typically range from 1.6 to 33.3 minutes, depending on the specific reaction conditions and desired conversion rates [6].
Heat transfer efficiency represents another critical parameter in continuous flow reactor design. The excellent heat transfer characteristics of flow reactors result from their high surface area to volume ratio compared to batch reactors [1]. This enhanced heat transfer capability enables precise temperature control, which is essential for maintaining the stereochemical integrity of the Z-isomer. Scale-up considerations must account for the fact that increasing the inner reactor diameter during scale-up leads to a lower surface-to-volume ratio and reduced heat transfer coefficient [5].
Mixing performance significantly influences reaction outcomes in continuous flow systems. The mixing efficiency can be quantified using the Villermaux-Dushman protocol, which provides a reaction-based characterization technique to assess micromixing effectiveness [7]. Studies have shown that mixer design and flow rate constitute critical variables affecting chemical reaction outcomes, with optimal mixing achieved through careful selection of mixer configurations and flow rate ratios [3].
Residence time distribution (RTD) analysis provides essential information for reactor design and optimization. The RTD determines the time distribution that reactants spend within the reactor and directly influences conversion rates and product selectivity [8]. For industrial applications, maintaining narrow residence time distributions while achieving high conversion rates requires careful balance of flow rates and reactor geometry. Small RTD values typically result in well-controlled reactions with regards to monomer conversion and product molecular weight distribution [9].
The implementation of effective catalyst recycling systems represents a crucial component of sustainable industrial production for (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine. Catalyst recycling is the process of recovering valuable metals from spent catalysts, allowing them to be reused in various applications [10]. This approach not only extends the lifespan of essential catalytic materials but also supports environmental sustainability by reducing demand for raw material extraction.
Homogeneous catalyst recovery presents unique challenges and opportunities in tertiary amine synthesis. Recent developments in organic solvent nanofiltration (OSN) have demonstrated effective recovery of homogeneous palladium catalysts from reaction mixtures using commercial OSN membranes [11]. In pharmaceutical manufacturing case studies, recovered catalysts and ligands have been successfully reused up to five times while maintaining conversion rates exceeding 90 percent [11]. This approach eliminates the need for traditional separation methods such as distillation and extraction, which typically require high energy usage and cumbersome biphasic separations.
Continuous catalyst recycling systems offer significant advantages over batch recycling approaches. The formation of a third liquid phase for catalyst recovery reduces equipment footprint, product loss through waste streams, and volatile organic compound (VOC) emissions while improving energy efficiency [12]. Continuous phase transfer catalyst recycling demonstrates superior performance compared to equivalent batch processes in terms of volume efficiency, in-process inventory, mass efficiency, environmental factor, VOC emission, equipment footprint, and operating cost [12].
Process sustainability metrics for catalyst recycling include several key performance indicators. The turnover frequency and turnover number significantly influence the catalyst's commercial viability and intrinsic greenness [13]. Studies indicate that catalyst contribution should represent less than 10 percent of overall production costs to achieve economic viability [14]. Furthermore, high substrate concentrations exceeding 100 grams per liter and minimal byproduct formation are necessary to obtain suitable product titers and yields at commercial scale [14].
Green chemistry principles guide the development of sustainable catalyst recycling processes. The use of catalysts in chemical processes can reduce energy consumption by lowering the activation energy required for reactions, enabling them to occur at milder conditions [15]. This reduction in energy consumption directly correlates with decreased greenhouse gas emissions. Additionally, catalysts can selectively promote desired reactions while suppressing unwanted side reactions, thereby reducing waste generation and increasing overall yield of the desired product [15].
Catalyst regeneration technologies encompass various approaches for restoring catalytic activity. Recent innovations include light-driven catalysis using single-atom catalysts dispersed on carbon nitride supports, which can be activated by sunlight, eliminating the need for energy-intensive methods [16]. These hybrid catalysts reduce the use of rare metals and offer significant steps toward conserving critical resources while making processes more sustainable.
The establishment of comprehensive quality control metrics for isomeric purity represents a critical aspect of industrial-scale production of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine. Purity assessment is particularly critical in discovery programs and whenever chemistry is linked with biological and therapeutic outcomes [17]. The quality control framework must encompass both analytical methodologies and process analytical technology (PAT) implementations to ensure consistent product quality.
High-Performance Liquid Chromatography (HPLC) methods constitute the primary analytical approach for isomeric purity determination. Isocratic chiral stationary phase HPLC methods have been developed and validated for quantitation of stereoisomers in pharmaceutical compounds [18]. The optimization of mobile phase composition, including the ratio of n-hexane, ethanol, diethyl amine, and trifluoroacetic acid, is essential for achieving optimal separation of isomeric forms [18]. These methods demonstrate linearity over ranges from limit of quantification to 1.5 micrograms per milliliter, with mean recovery percentages ranging from 101 to 102 percent [18].
Process Analytical Technology (PAT) implementation enables real-time monitoring and control of isomeric purity during continuous manufacturing processes. PAT provides real-time detection of process deviations and disturbances, enabling effective material diversion to ensure product quality [19]. The integration of PAT systems with continuous manufacturing processes requires careful consideration of probe fouling, cleaning validation complexity, and alignment with ICH Q2 (R1) guidelines for analytical equipment qualification and validation [20].
Method validation parameters for isomeric purity analysis include accuracy, precision, linearity, range, specificity, and robustness. Validation studies demonstrate that resolution between stereoisomers should exceed 3.5 under deliberately varied chromatographic conditions, including variations in flow rate, temperature, and mobile phase composition [18]. The coefficient of variation for isomeric purity measurements should remain below 0.05 to ensure adequate analytical precision [8].
Real-time quality monitoring systems incorporate multiple analytical techniques to provide comprehensive quality assessment. The implementation of inline monitoring technologies, such as Raman spectroscopy combined with multivariate curve resolution approaches, enables low calibration effort while providing accurate concentration profiles [5]. These systems can achieve manufacturing productivities exceeding 0.078 kilograms per hour while maintaining precise control over isomeric purity [5].
Quality control data management requires systematic approaches to ensure data integrity and regulatory compliance. The validation of PAT applications must evolve during their lifecycle to ensure they remain fit for purpose throughout development, qualification, and routine manufacturing phases [20]. Life cycle assessment demonstrates that sustainability of the quality control process can be enhanced through implementation of greener bio-derived solvents and solvent recovery systems to reduce overall environmental impact [11].
Statistical process control methodologies provide frameworks for monitoring and controlling isomeric purity within acceptable limits. Control charts and capability studies enable identification of process trends and implementation of corrective actions before quality parameters exceed specification limits. These approaches ensure consistent product quality while minimizing the risk of batch failures and associated production losses.